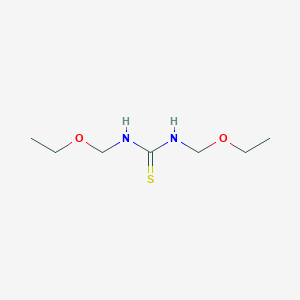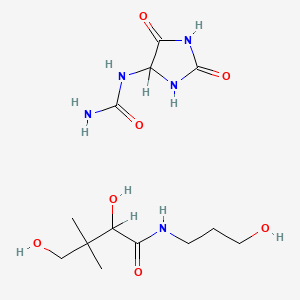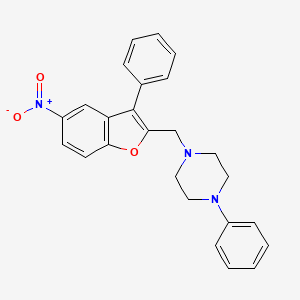
N,N'-Bis(ethoxymethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(ethoxymethyl)thiourea: is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N,N’-Bis(ethoxymethyl)thiourea involves the condensation of ethoxymethylamine with thiophosgene. This reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: Industrial production of N,N’-Bis(ethoxymethyl)thiourea often employs large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’-Bis(ethoxymethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: New thiourea derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Bis(ethoxymethyl)thiourea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other thiourea derivatives .
Biology and Medicine: This compound has shown potential in biological applications due to its ability to interact with various biomolecules. It has been studied for its antibacterial, antioxidant, and anticancer properties .
Industry: In the industrial sector, N,N’-Bis(ethoxymethyl)thiourea is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for use as a stabilizer and catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which N,N’-Bis(ethoxymethyl)thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, altering their activity. The sulfur atom in the thiourea group can also participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Thiourea (SC(NH2)2): The parent compound of the thiourea family, used in various industrial and pharmaceutical applications.
N,N’-Dimethylthiourea: A derivative with two methyl groups, known for its use in organic synthesis and as a corrosion inhibitor.
N,N’-Diethylthiourea: Another derivative with two ethyl groups, used in the rubber industry as a vulcanization accelerator.
Uniqueness: N,N’-Bis(ethoxymethyl)thiourea is unique due to the presence of ethoxymethyl groups, which enhance its solubility and reactivity compared to other thiourea derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles .
Propiedades
Número CAS |
68777-50-4 |
|---|---|
Fórmula molecular |
C7H16N2O2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
1,3-bis(ethoxymethyl)thiourea |
InChI |
InChI=1S/C7H16N2O2S/c1-3-10-5-8-7(12)9-6-11-4-2/h3-6H2,1-2H3,(H2,8,9,12) |
Clave InChI |
FYBYYTSETNWWNU-UHFFFAOYSA-N |
SMILES canónico |
CCOCNC(=S)NCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)




